molecular formula C17H13FN4O4 B1531003 (E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide CAS No. 477852-79-2

(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide

Cat. No. B1531003
CAS RN: 477852-79-2
M. Wt: 356.31 g/mol
InChI Key: QMLJCLUAMHVSQV-DJKKODMXSA-N
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Description

(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide is a useful research compound. Its molecular formula is C17H13FN4O4 and its molecular weight is 356.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Materials Science and Polymerization : A study by Ionkin and Marshall (2004) focuses on the synthesis of ortho-furan-substituted N,N-phenyl α-diimine ligands and their application in polymerization. These ligands, incorporating benzofuran units similar to the one in the queried compound, are crucial for developing novel polymeric materials with specific properties Ionkin & Marshall, 2004.

  • Organic Chemistry and Compound Synthesis : Foresti et al. (2003) demonstrated the diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, leading to the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. This process highlights the importance of nitro compounds and amino acids in synthesizing biologically active compounds Foresti et al., 2003.

Thermooxidative Stability and Polymer Chemistry

  • Polymer Science : Research by Sundar and Mathias (1994) on poly(ether-imide-benzoxazole) and poly(ester-imide-benzoxazole) polymers discusses the synthesis and thermooxidative stability of these materials. The incorporation of benzofuran and imide units, akin to those in the queried compound, contributes to the high thermal stability of these polymers, making them suitable for advanced material applications Sundar & Mathias, 1994.

Optical Storage and Polymer Interactions

  • Amorphous Polymers and Optical Storage : Meng et al. (1996) studied the cooperative motion of polar side groups in amorphous polymers, specifically focusing on the interaction between azo and BEM side groups in copolymers. This research is relevant to understanding the dynamic behavior of polymers containing complex molecules like the queried compound Meng et al., 1996.

Fluorogenic Labeling and Amino Acid Analysis

  • Bioanalytical Chemistry : A study by Fukushima et al. (1995) on the enantiomeric separation and determination of D,L-amino acids using fluorogenic benzofurazan reagents underscores the utility of these reagents in bioanalytical applications. This research highlights the potential of compounds with benzofuran and fluorophenyl groups, like the queried compound, in analytical chemistry Fukushima et al., 1995.

properties

IUPAC Name

N'-(4-fluorophenyl)-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O4/c18-11-5-7-12(8-6-11)20-16(10-22(24)25)21-19-9-15-13-3-1-2-4-14(13)17(23)26-15/h1-9,23H,10H2,(H,20,21)/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLJCLUAMHVSQV-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NNC(=NC3=CC=C(C=C3)F)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=NC3=CC=C(C=C3)F)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide
Reactant of Route 2
Reactant of Route 2
(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide

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